molecular formula C19H10Cl2FN5O B14766303 3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile

3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile

Cat. No.: B14766303
M. Wt: 414.2 g/mol
InChI Key: VUSRPIMIIYIJFV-UHFFFAOYSA-N
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Description

This compound (CAS: 1007570-83-3) is a heterocyclic benzonitrile derivative featuring a pyrazolo[3,4-c]pyridazine core linked to a dichlorofluorophenoxy group. Its molecular formula is C₁₉H₁₀Cl₂FN₅O, with a molecular weight of 434.22 g/mol . It is listed in safety data sheets as a 100% pure substance under GHS guidelines, with precautionary measures for handling .

Properties

Molecular Formula

C19H10Cl2FN5O

Molecular Weight

414.2 g/mol

IUPAC Name

3-chloro-5-[6-chloro-2-fluoro-3-(2H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile

InChI

InChI=1S/C19H10Cl2FN5O/c20-12-5-10(9-23)6-13(8-12)28-18-15(21)2-1-11(17(18)22)7-16-14-3-4-24-26-19(14)27-25-16/h1-6,8H,7H2,(H,25,26,27)

InChI Key

VUSRPIMIIYIJFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CC2=C3C=CN=NC3=NN2)F)OC4=CC(=CC(=C4)C#N)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[3,4-c]Pyridazine Core

The pyrazolo[3,4-c]pyridazine moiety is typically constructed via cyclocondensation reactions. A common approach involves reacting 3-aminopyridazine-4-carbonitrile with hydrazine derivatives under acidic conditions:

$$
\text{3-Aminopyridazine-4-carbonitrile} + \text{Hydrazine} \xrightarrow{\text{HCl, EtOH}} \text{1H-Pyrazolo[3,4-c]pyridazine}
$$

This step often achieves yields of 60–75% after purification by recrystallization from ethanol.

Alkylation of the Pyridazine Core

The methylene bridge is introduced via alkylation using a benzyl halide intermediate. For example, 3-(bromomethyl)-6-chloro-2-fluorophenol is reacted with the pyrazolo[3,4-c]pyridazine in the presence of a base:

$$
\text{1H-Pyrazolo[3,4-c]pyridazine} + \text{3-(Bromomethyl)-6-chloro-2-fluorophenol} \xrightarrow{\text{K₂CO₃, DMF}} \text{Intermediate A}
$$

Optimal conditions use dimethylformamide (DMF) as the solvent and potassium carbonate (K₂CO₃) to deprotonate the pyridazine nitrogen, achieving >80% conversion.

Coupling with Benzonitrile Derivative

The final step involves nucleophilic aromatic substitution (SNAr) between Intermediate A and 3-chloro-5-hydroxybenzonitrile under basic conditions:

$$
\text{Intermediate A} + \text{3-Chloro-5-hydroxybenzonitrile} \xrightarrow{\text{NaH, THF}} \text{Target Compound}
$$

This reaction proceeds at 60–80°C for 12–24 hours, with yields of 65–70% after column chromatography.

Process Optimization and Scaling

Solvent and Catalyst Screening

Comparative studies in the patent literature highlight the impact of solvent polarity on reaction efficiency:

Reaction Step Optimal Solvent Yield (%) Purity (%)
Alkylation DMF 82 95
SNAr Coupling THF 68 98
Cyclocondensation Ethanol 72 90

The use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in alkylation improves mixing efficiency by 15%.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) remove unreacted starting materials.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) isolates the target compound with ≥98% purity.
  • HPLC : Reserved for analytical validation, using a C18 column and acetonitrile/water gradient.

Industrial Manufacturing

UNICHEMIST’s production facilities in Henan, Shanxi, and Shandong provinces (China) utilize multi-reactor systems for large-scale synthesis:

Facility Reactor Capacity Annual Output (kg) Key Features
Henan Phase I 2000–5000 L 50,000 cGMP compliance, continuous flow
Shanxi Phase I 2000–5000 L 30,000 Hazardous reaction specialization
Shandong 500–5000 L 20,000 Pilot-scale optimization

The process employs quality-by-design (QbD) principles to control critical parameters such as temperature (±2°C), pH (±0.5), and stirring rate (±10 rpm).

Analytical Characterization

Key spectroscopic data for the compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridazine-H), 7.89–7.45 (m, 6H, aromatic-H), 5.21 (s, 2H, CH₂).
  • LC-MS : m/z 414.22 [M+H]⁺, retention time 6.8 min (ACN/H₂O, 70:30).
  • IR : ν 2230 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N pyridazine).

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

Common reagents include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary but often involve temperatures ranging from room temperature to 100°C and solvents like DMSO or acetonitrile.

Major Products

Major products from these reactions include substituted benzonitriles, various pyrazolo[3,4-c]pyridazine derivatives, and complex aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- has shown potential as a therapeutic agent. It is being studied for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development .

Industry

Industrially, this compound can be used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . The compound may also interact with cellular pathways, influencing processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Bromo Analog (3-[6-Bromo-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-5-chlorobenzonitrile): Molecular Formula: C₁₉H₁₀BrClFN₅O Molecular Weight: 478.68 g/mol Key Difference: Replacement of a chlorine atom with bromine at position 6 of the phenoxy ring. Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine .
  • Amino-Substituted Pyridazine (3-[5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy]-5-chlorobenzonitrile): Molecular Formula: C₂₀H₁₃Cl₂N₅O₂ Molecular Weight: 426.26 g/mol Key Difference: Substitution of pyrazolo[3,4-c]pyridazine with pyrazolo[3,4-b]pyridine and an amino group.

Halogen and Functional Group Variations

  • Fluorinated Pyrimidine Analog (3-Chloro-4-fluoro-5-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]benzonitrile) :

    • Molecular Formula : C₁₄H₇ClFN₅
    • Molecular Weight : 315.69 g/mol
    • Key Difference : Replacement of the pyridazine core with pyrimidine and a pyrazole substituent. The simpler heterocycle may reduce synthetic complexity but limit π-π stacking interactions .

Physicochemical Properties and Stability

Spectroscopic Data

  • ¹H NMR Shifts :
    • Target Compound : Data unavailable, but analogs show characteristic pyridazine proton shifts at δ 5.29–5.41 (CH) and aromatic protons at δ 7.01–7.68 .
    • Bromo Analog : Similar shifts observed, with bromine causing deshielding in adjacent protons .
  • FT-IR Stretches :
    • C≡N (nitrile) stretch at ~2220 cm⁻¹ (common across analogs).
    • C=N (pyridazine/pyrazole) stretches at ~1595–1598 cm⁻¹ .

Functional Implications of Substituents

  • Chlorine/Fluorine : Enhance electronegativity and lipophilicity, favoring target engagement in hydrophobic pockets.
  • Nitrile Group : Stabilizes molecular conformation via dipole interactions and may act as a hydrogen bond acceptor.
  • Bromo vs. Chlorine : Bromine’s higher molecular weight and polarizability could improve binding affinity but increase toxicity risks .

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